molecular formula C8H8NNaO2 B15191017 4'-Hydroxyacetanilide, sodium salt CAS No. 16958-94-4

4'-Hydroxyacetanilide, sodium salt

Cat. No.: B15191017
CAS No.: 16958-94-4
M. Wt: 173.14 g/mol
InChI Key: QOGCGSWEVWTHNX-UHFFFAOYSA-M
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Description

4’-Hydroxyacetanilide, sodium salt is a chemical compound with the molecular formula C8H8NNaO2. It is a derivative of 4’-Hydroxyacetanilide, commonly known as paracetamol or acetaminophen, which is widely used as an analgesic and antipyretic agent. The sodium salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxyacetanilide, sodium salt typically involves the following steps:

    Nitration of Acetanilide: Acetanilide is nitrated using nitric acid in the presence of sulfuric acid to form p-Nitroacetanilide.

    Reduction to p-Aminoacetanilide: The p-Nitroacetanilide is then reduced to p-Aminoacetanilide using zinc and hydrochloric acid.

    Formation of Diazonium Salt: The p-Aminoacetanilide is converted to a diazonium salt by reacting with sodium nitrite and hydrochloric acid at a temperature below 5°C.

    Substitution Reaction: The diazonium salt is treated with a 10% sodium hydroxide solution to form 4’-Hydroxyacetanilide.

    Formation of Sodium Salt: Finally, 4’-Hydroxyacetanilide is converted to its sodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods

Industrial production of 4’-Hydroxyacetanilide, sodium salt follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxyacetanilide, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced back to its parent amine compound.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc and hydrochloric acid are used.

    Substitution: Sodium hydroxide is commonly used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    p-Aminoacetanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Hydroxyacetanilide, sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Hydroxyacetanilide, sodium salt is similar to that of paracetamol. It primarily acts in the central nervous system by inhibiting the cyclooxygenase enzymes COX-1, COX-2, and COX-3, which are involved in prostaglandin synthesis. This inhibition increases the pain threshold and exerts antipyretic effects by acting on the heat-regulating centers of the hypothalamus .

Comparison with Similar Compounds

Similar Compounds

    Paracetamol (4’-Hydroxyacetanilide): The parent compound, widely used as an analgesic and antipyretic.

    Acetanilide: An older analgesic and antipyretic, less commonly used due to its toxic effects.

    Phenacetin: Another analgesic and antipyretic, withdrawn from the market due to its carcinogenic properties.

Uniqueness

4’-Hydroxyacetanilide, sodium salt is unique due to its enhanced solubility in water, making it more suitable for certain pharmaceutical formulations and research applications compared to its parent compound .

Properties

CAS No.

16958-94-4

Molecular Formula

C8H8NNaO2

Molecular Weight

173.14 g/mol

IUPAC Name

sodium;4-acetamidophenolate

InChI

InChI=1S/C8H9NO2.Na/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);/q;+1/p-1

InChI Key

QOGCGSWEVWTHNX-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[O-].[Na+]

Origin of Product

United States

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